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Introduction
R121919 hydrochloride, also known as NBI-30775, is a potent and selective, non-peptide

antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Developed initially by

Janssen Pharmaceutica and later by Neurocrine Biosciences, it emerged from research

programs focused on the hypothesis that hyperactivity of the central CRF system is a key factor

in the pathophysiology of anxiety and depression.[1][2][3] This technical guide provides a

comprehensive overview of the discovery, development, mechanism of action, and preclinical

and clinical evaluation of R121919 hydrochloride.

Discovery and Synthesis
The discovery of R121919 originated from efforts to develop small-molecule, orally bioavailable

CRF1 receptor antagonists. While the specific details of the initial lead discovery and

optimization program by Janssen Pharmaceutica are not extensively published in publicly

available literature, the chemical structure of R121919, 3-[6-(dimethylamino)-4-methyl-3-

pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride, places it

within the pyrazolopyrimidine class of CRF1 antagonists. The synthesis of related

pyrazolopyrimidine compounds typically involves a multi-step process, though the precise,

scaled-up synthesis of R121919 hydrochloride for clinical use remains proprietary.
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Mechanism of Action
R121919 hydrochloride exerts its pharmacological effects by competitively binding to and

blocking the CRF1 receptor. This receptor is the primary mediator of the physiological actions

of corticotropin-releasing factor (CRF) in the brain, a key regulator of the hypothalamic-

pituitary-adrenal (HPA) axis and the stress response.[1][4] By antagonizing the CRF1 receptor,

R121919 was hypothesized to mitigate the downstream effects of excessive CRF release,

thereby producing anxiolytic and antidepressant effects.

CRF1 Receptor Signaling Pathway
The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gs alpha subunit. Upon binding of its endogenous ligand, CRF, the receptor undergoes a

conformational change, leading to the activation of adenylyl cyclase. This enzyme then

catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels

activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets,

including the transcription factor CREB (cAMP response element-binding protein), leading to

changes in gene expression and neuronal function. R121919 blocks the initial step in this

cascade by preventing CRF from binding to the CRF1 receptor.
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R121919 demonstrated high affinity and selectivity for the CRF1 receptor in a variety of

preclinical studies.

In Vitro Binding and Functional Assays
Parameter Value Species Assay Type

Ki 2-5 nM[5] Human
Receptor Binding

Assay

Selectivity
>1000-fold vs CRF2

receptor[5]
Human

Receptor Binding

Assay

Experimental Protocol: CRF1 Receptor Binding Assay

A typical protocol for a CRF1 receptor binding assay, as can be inferred from standard

practices, would involve the following steps:

Receptor Source: Membranes from a stable cell line expressing the recombinant human

CRF1 receptor (e.g., HEK293 or CHO cells).

Radioligand: A radiolabeled CRF1 receptor ligand, such as [125I]-Sauvagine, is used as a

tracer.

Incubation: The cell membranes are incubated with the radioligand and varying

concentrations of the test compound (R121919) in a suitable buffer.

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber

filter.

Detection: The radioactivity retained on the filter is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant

(Ki).

In Vivo Preclinical Studies
R121919 exhibited anxiolytic and antidepressant-like effects in various rodent models.
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Study Type Animal Model Key Findings

Stress-Induced HPA Axis

Activation
Rat

Dose-dependently attenuated

restraint stress-induced

increases in plasma ACTH and

corticosterone.[1][4]

Defensive Withdrawal Rat

Reduced anxiety-like behavior

by decreasing the latency to

emerge from a tube and

increasing time spent in the

open.[1][4]

Forced Swim Test Rat

Did not consistently produce

antidepressant-like effects in

this model.

Experimental Protocol: Restraint Stress in Rats

Animals: Male Sprague-Dawley rats are typically used.

Drug Administration: R121919 is dissolved in a vehicle such as 70% polyethylene glycol 400

and administered intravenously (i.v.) or subcutaneously (s.c.) at various doses.

Stress Procedure: After a set pre-treatment time, animals are placed in a restrainer for a

specified duration (e.g., 15-30 minutes).

Sample Collection: Blood samples are collected at various time points to measure plasma

levels of ACTH and corticosterone.

Analysis: Hormone levels are quantified using methods like radioimmunoassay (RIA) or

ELISA.

Preclinical Pharmacokinetics
While comprehensive publicly available data is limited, preclinical studies indicated that

R121919 is orally bioavailable and crosses the blood-brain barrier.
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Clinical Development
The promising preclinical profile of R121919 led to its advancement into clinical trials for the

treatment of major depressive disorder.

Phase IIa Clinical Trial
An open-label, dose-escalation Phase IIa study was conducted to evaluate the safety,

tolerability, and efficacy of R121919 in patients with major depression.[3][6]

Study Design:

Participants: 24 patients with a major depressive episode.

Dosage Regimens:

Panel 1 (n=10): Dose escalated from 5 mg to 40 mg daily over 30 days.

Panel 2 (n=10): Dose escalated from 40 mg to 80 mg daily over 30 days.

Primary Outcome: Safety and tolerability.

Secondary Outcomes: Changes in depression and anxiety scores, assessed using the

Hamilton Depression Rating Scale (HAM-D) and the Hamilton Anxiety Rating Scale (HAMA).

Clinical Trial Workflow
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Phase IIa Clinical Trial Workflow

Clinical Trial Results
The study showed that R121919 was generally well-tolerated and demonstrated signals of

efficacy.
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Outcome Measure Key Findings

Safety and Tolerability

Generally well-tolerated. However, development

was discontinued due to isolated instances of

elevated liver enzymes in a parallel trial.[3][6]

Efficacy (HAM-D and HAMA)

Significant reductions in both depression and

anxiety scores were observed in both dose

groups over the 30-day treatment period.[3][6]

Due to the open-label design and the absence of a placebo control group, the efficacy findings

are considered preliminary.

Conclusion
R121919 hydrochloride was a pioneering small-molecule CRF1 receptor antagonist that

showed considerable promise in early-phase clinical development for the treatment of major

depression. Its development was unfortunately halted due to safety concerns related to liver

enzyme elevations. Despite its discontinuation, the research and clinical data generated for

R121919 have been instrumental in validating the CRF1 receptor as a viable therapeutic target

for stress-related psychiatric disorders and have paved the way for the development of

subsequent generations of CRF1 antagonists. The journey of R121919 underscores the

complexities and challenges inherent in drug development, particularly for novel mechanisms

of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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